

K145 and Sphingolipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: K145

Cat. No.: B15609897

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the effects of **K145**, a selective Sphingosine Kinase 2 (SphK2) inhibitor, on sphingolipid metabolism. It synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical pathways and experimental workflows.

Introduction: The Paradox of a SphK2 Inhibitor

K145 was developed as a selective, substrate-competitive inhibitor of Sphingosine Kinase 2 (SphK2), an enzyme that catalyzes the phosphorylation of sphingosine to form the potent signaling lipid sphingosine-1-phosphate (S1P).[1] SphK2 is a key regulator of the "sphingolipid rheostat," which balances the levels of pro-apoptotic ceramides and pro-survival S1P.[2] Inhibition of SphK2 is therefore a therapeutic strategy for diseases like cancer, where S1P signaling is often dysregulated.

Initially, **K145** demonstrated promising anti-tumor activity and was characterized as a potent SphK2 inhibitor.[1] However, recent comprehensive lipidomic studies have revealed a paradoxical effect: instead of decreasing S1P and its precursor dihydrosphingosine-1-phosphate (dhS1P), **K145** causes a significant, dose-dependent increase in these lipids across various cell lines.[2][3][4][5] This finding points to significant off-target effects that fundamentally alter its impact on sphingolipid metabolism, making it a crucial case study for drug development professionals.

This guide will dissect the intended mechanism of **K145**, detail its unexpected off-target activities, and provide the quantitative data and experimental context necessary for researchers utilizing this compound.

Mechanism of Action: Intended vs. Observed Effects

Intended Target: Sphingosine Kinase 2 (SphK2)

K145 was designed to selectively inhibit SphK2. Biochemical assays confirmed its activity, establishing its inhibitory profile.

Table 1: **K145** Inhibitor Profile[1][6]

Parameter	Value	Target Enzyme	Notes
IC ₅₀	4.3 μ M	SphK2	Inactive against SphK1.
K _i	6.4 μ M	SphK2	Substrate-competitive inhibition mechanism.

The logical expectation from this data is that cellular treatment with **K145** would lead to a decrease in the products of SphK2, namely S1P and dhS1P.

Observed Effects and Off-Target Activity

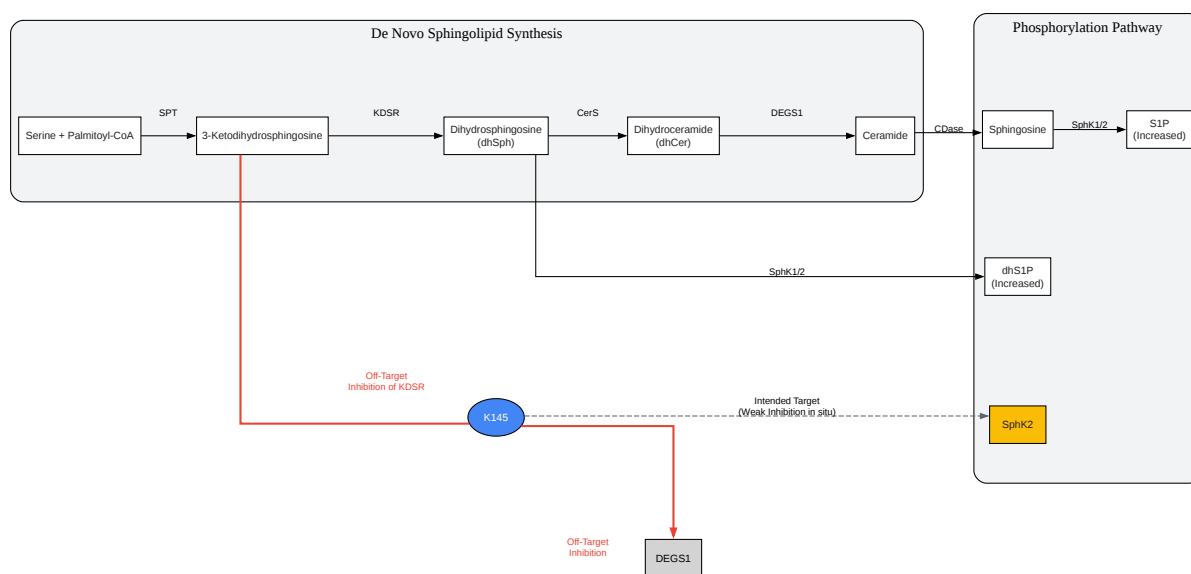
Contrary to expectations, **K145** treatment results in a dramatic elevation of dhS1P and S1P levels.[4] This is not due to a compensatory upregulation of SphK1 activity but is instead caused by potent off-target effects on the de novo sphingolipid synthesis pathway.[2][3]

Mechanistic studies have identified two key enzymes in the de novo pathway that are targeted by **K145**:

- 3-Ketodihydrosphingosine Reductase (KDSR): This enzyme catalyzes the reduction of 3-ketodihydrosphingosine to dihydrosphingosine (sphinganine).[7][8]
- Dihydroceramide Desaturase (DEGS1): This enzyme introduces a double bond into dihydroceramide to form ceramide, a critical step in the synthesis of most complex

sphingolipids.[2][3]

Inhibition of these enzymes leads to a bottleneck in the pathway, causing an accumulation of upstream precursors, particularly dihydrosphingosine (dhSph). This surplus of substrate appears to overwhelm any direct inhibitory effect on SphK2, leading to a net increase in the production of dhS1P and, subsequently, S1P.



[Click to download full resolution via product page](#)

Figure 1. K145's paradoxical effect on sphingolipid metabolism.

Quantitative Effects on Sphingolipid Profiles

Treatment with **K145** leads to significant, dose-dependent changes in the cellular sphingolipidome. The most striking observation is the accumulation of dhS1P and S1P.

Table 2: Summary of **K145** Effect on Sphingolipid Levels in Cell Lines

Cell Line	K145 Conc.	Fold Change vs. Control (dhS1P)	Fold Change vs. Control (S1P)	Reference
Chang	10 μ M	~15-fold increase	~2.5-fold increase	[2] (Data estimated from published graphs)
HepG2	10 μ M	~20-fold increase	~2-fold increase	[2] (Data estimated from published graphs)
HUVEC	10 μ M	~10-fold increase	~2-fold increase	[2] (Data estimated from published graphs)

Note: Precise fold-change values require access to the raw numerical data from the cited studies. The values above are estimations based on graphical representations in the publications.

Therapeutic Implications: A Case Study in NAFLD

Despite its complex mechanism, the metabolic reprogramming induced by **K145** has shown potential therapeutic benefits in nonalcoholic fatty liver disease (NAFLD). In animal models of NAFLD, **K145** administration led to a significant reduction in hepatic lipid accumulation.[\[9\]](#) This effect is attributed to a shift in the expression of genes controlling lipid metabolism.

Table 3: Effect of **K145** on Hepatic Gene Expression in ob/ob Mice[\[9\]](#)

Gene Category	Gene Name	Effect of K145 Treatment	Function
Lipogenesis	FAS	Decreased Expression	Fatty Acid Synthase
ACC1	Decreased Expression	Acetyl-CoA Carboxylase 1	
SREBP1c	Decreased Expression	Sterol Regulatory Element-Binding Protein 1c	
β -Oxidation	CPT1A	Increased Expression	Carnitine Palmitoyltransferase 1A
MCAD	Increased Expression	Medium-Chain Acyl-CoA Dehydrogenase	
LCAD	Increased Expression	Long-Chain Acyl-CoA Dehydrogenase	
PPAR- α	Increased Expression	Peroxisome Proliferator-Activated Receptor Alpha	
UCP2	Increased Expression	Uncoupling Protein 2	

This data suggests that by modulating sphingolipid metabolism, **K145** indirectly triggers a favorable shift from fat storage to fat oxidation in the liver.

Experimental Protocols

Reproducing and building upon the findings related to **K145** requires robust experimental methods. Below are detailed protocols for key experiments cited in the literature.

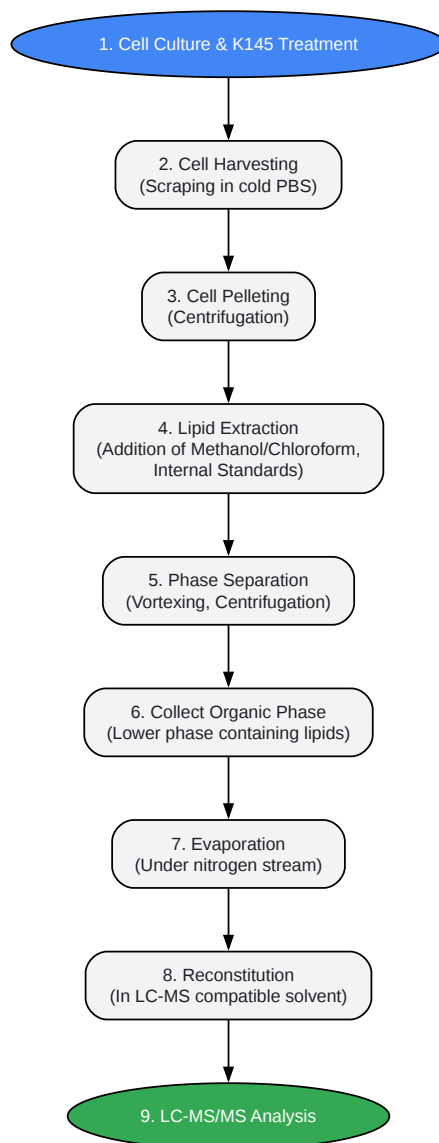
Cell Culture and Treatment

- Cell Lines: Human conjunctival cells (Chang), human liver carcinoma cells (HepG2), and human umbilical vein endothelial cells (HUVEC) are commonly used.[\[2\]](#)[\[3\]](#)

- **Culture Conditions:** Cells are typically maintained in RPMI 1640 medium supplemented with 10% fetal calf serum (FCS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
- **Inhibitor Treatment:** **K145** is dissolved in DMSO to create a stock solution. For experiments, cells are seeded to reach ~80% confluency. The medium is then replaced with fresh medium containing the desired final concentration of **K145** or a DMSO vehicle control. Incubation times typically range from 4 to 24 hours depending on the experimental endpoint.

Sphingolipid Extraction and Quantification by LC-MS/MS

This protocol outlines the steps for analyzing cellular sphingolipid profiles.



[Click to download full resolution via product page](#)

Figure 2. Standard workflow for cellular lipidomics analysis.

- **Sample Preparation:** After treatment, cells are washed twice with ice-cold PBS and scraped into a new tube.
- **Internal Standards:** A cocktail of deuterated sphingolipid internal standards (e.g., d7-S1P, d7-Sph, C17-Cer) is added to each sample for accurate quantification.
- **Lipid Extraction:** Lipids are extracted by adding a 2:1 (v/v) mixture of chloroform/methanol. The mixture is vortexed thoroughly and incubated for 1 hour at 48°C.
- **Phase Separation:** Phase separation is induced by adding chloroform and a salt solution (e.g., 1 M KCl). The mixture is vortexed and centrifuged at 1,000 x g for 5 minutes.
- **Collection and Drying:** The lower organic phase is carefully collected, transferred to a new tube, and dried under a stream of nitrogen gas.
- **Analysis:** The dried lipid extract is reconstituted in a suitable solvent (e.g., methanol). Sphingolipid species are then separated by liquid chromatography (LC) and detected and quantified by tandem mass spectrometry (MS/MS).

Dihydroceramide Desaturase (DEGS1) Activity Assay

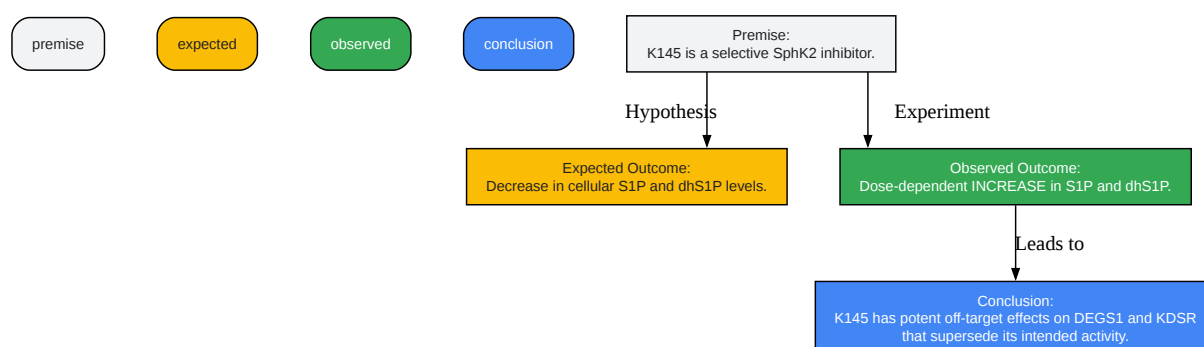
This assay measures the conversion of a fluorescently labeled dihydroceramide substrate to ceramide.

- **Substrate:** NBD-C6-dihydroceramide is used as the fluorescent substrate.
- **Reaction:** Cell lysates are incubated with the substrate in a reaction buffer. The reaction is initiated by adding a cofactor, such as NADH.
- **Incubation:** The reaction mixture is incubated for a set time (e.g., 30 minutes) at 37°C.
- **Lipid Extraction:** The reaction is stopped, and lipids are extracted as described in the lipidomics protocol (5.2).

- Analysis: The extracted lipids are separated using thin-layer chromatography (TLC) or LC. The fluorescent spots corresponding to the substrate (NBD-dhCer) and the product (NBD-Cer) are quantified using a fluorescence scanner. DEGS1 activity is calculated based on the percentage of substrate converted to product.

Conclusion and Future Directions

The case of **K145** serves as a critical lesson in drug development, particularly for metabolic enzyme inhibitors. While initially characterized as a selective SphK2 inhibitor, its profound off-target effects on the de novo sphingolipid synthesis pathway dominate its cellular activity, leading to the paradoxical accumulation of S1P and dhS1P.[2][3][4] This highlights the absolute necessity of comprehensive lipidomic profiling when evaluating drugs that target lipid metabolism.



[Click to download full resolution via product page](#)

Figure 3. Logical flow from initial hypothesis to conclusion for **K145**.

Despite this mechanistic complexity, the resulting metabolic shift has shown promise in preclinical models of NAFLD, where **K145** promotes fatty acid oxidation over lipogenesis.[9] Future research should focus on delineating the specific contributions of DEGS1 and KDSR inhibition to these therapeutic effects. Furthermore, developing more selective inhibitors for these off-target enzymes may provide new avenues for treating metabolic diseases, an outcome born from the unexpected pharmacology of **K145**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. researchgate.net [researchgate.net]
- 4. The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uniprot.org [uniprot.org]
- 8. 3-dehydrosphinganine reductase - Wikipedia [en.wikipedia.org]
- 9. The alleviating effect of sphingosine kinases 2 inhibitor K145 on nonalcoholic fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [K145 and Sphingolipid Metabolism: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15609897#k145-effect-on-sphingolipid-metabolism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com